Cas no 2138221-64-2 (Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)

Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its spirocyclic and azide-functionalized structure. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild acidic conditions. The azidomethyl moiety enables click chemistry applications, facilitating efficient conjugation in bioconjugation and polymer chemistry. Its rigid spiro[4.5]decane scaffold contributes to stereochemical control in complex molecule synthesis. This compound is useful in pharmaceutical research, serving as a precursor for nitrogen-containing heterocycles. Its well-defined reactivity profile makes it a reliable building block for medicinal chemistry and materials science applications.
Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate structure
2138221-64-2 structure
商品名:Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS番号:2138221-64-2
MF:C14H22N4O4
メガワット:310.348883152008
CID:5961587
PubChem ID:165457325

Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • 2138221-64-2
    • EN300-704627
    • Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • インチ: 1S/C14H22N4O4/c1-13(2,3)22-12(20)18-6-4-14(5-7-18)8-11(19)21-10(14)9-16-17-15/h10H,4-9H2,1-3H3
    • InChIKey: UJBYKNOARJBRLL-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC2(CCN(C(=O)OC(C)(C)C)CC2)C1CN=[N+]=[N-])=O

計算された属性

  • せいみつぶんしりょう: 310.16410520g/mol
  • どういたいしつりょう: 310.16410520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 70.2Ų

Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-704627-1.0g
tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
2138221-64-2
1g
$0.0 2023-06-06

Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 関連文献

Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylateに関する追加情報

Introduction to Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 2138221-64-2)

Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, identified by its CAS number 2138221-64-2, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This spirocyclic compound features a unique combination of functional groups, including an azido group, an ester moiety, and a spirocyclic framework, which makes it a versatile intermediate in the synthesis of biologically active molecules.

The molecular structure of Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate consists of a spirocyclic core formed by the intersection of two rings: a cyclopentanone ring and a cyclohexene ring. This spirocyclic arrangement introduces rigidity to the molecule, which can be advantageous in designing drugs with specific binding affinities and metabolic stability. The presence of an azidomethyl group at the 1-position provides a reactive handle for further functionalization, while the tert-butyl ester at the 8-position enhances solubility and stability in various solvents.

One of the most intriguing aspects of this compound is its potential applications in the development of novel pharmaceuticals. The azido group is particularly valuable in synthetic chemistry due to its ability to participate in various transformations, such as cycloadditions, nucleophilic substitutions, and metal-catalyzed reactions. These reactions can be harnessed to construct more complex molecular architectures, making Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate a valuable building block for drug discovery efforts.

Recent research has highlighted the utility of spirocyclic compounds in medicinal chemistry due to their unique pharmacokinetic properties and reduced susceptibility to metabolic degradation. Spirocycles often exhibit enhanced binding affinity and selectivity when incorporated into drug molecules, which can lead to improved therapeutic efficacy. The spiro[4.5]decanone core of Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate aligns well with this trend, making it an attractive candidate for further exploration.

The ester functionality in this compound not only serves as a protecting group but also as a point for diversification during drug development. Ester groups can be hydrolyzed under mild conditions to yield carboxylic acids or converted into other derivatives such as amides or acids, depending on the desired pharmacological profile. This flexibility makes Tert-butyl 1-(azidomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate a versatile intermediate for synthesizing a wide range of bioactive compounds.

In addition to its structural features, the reactivity of the azidomethyl group has been exploited in recent studies for the development of click chemistry applications. Azides are known to undergo copper-catalyzed azide–alkyne cycloadditions (CuAAC), which is a powerful tool for constructing biaryl structures and other complex molecular frameworks. This reaction has been widely used in drug discovery and material science due to its high efficiency and selectivity. The incorporation of an alkyne moiety into derivatives of Tert-butyl 1-(azidomethyl)-3-oxo-2-oxya spiro[4.5]decane -8-carboxylate could open up new avenues for generating novel therapeutic agents.

The synthesis of Tert-butyl 1-(azidomethyl)-3-oxyo -2-oxya spiro[4 .5 ]decan -e -8-carboxy l ate presents some challenges due to its complex structure, but recent advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct intricate molecular frameworks with high precision and yield. These advancements have not only facilitated the preparation of this compound but also paved the way for its application in more sophisticated synthetic transformations.

The potential applications of Tert-butyl 1-(azidomethyl)-3-oxyo -2-oxya spiro [4 .5 ]decan -e -8-carboxy l ate extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. The unique structural motifs present in this compound make it a promising candidate for designing novel materials with tailored properties. For instance, spirocyclic compounds have been explored as ligands in catalysis due to their ability to stabilize transition-metal centers and enhance reaction efficiency.

In conclusion, Tert-butyl 1-( azid om eth yl) -3-o xy o -2-o xya spi ro [4 .5 ]decan-e -8-carbox y l ate (CAS No .21382 21 -64 -2) is a structurally fascinating compound with significant potential in medicinal chemistry and synthetic organic chemistry . Its unique combination of functional groups , including an azido group , an ester moiety , and a spi rocyclic framework , makes it a versatile intermediate for constructing biologically active molecules . Recent research has highlighted its utility in drug discovery , material science , and catalysis , underscoring its importance as a building block for innovative chemical syntheses . As our understanding of synthetic methodologies continues to evolve , it is likely that this compound will play an increasingly important role in future chemical research endeavors .

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